methyl 1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylate
Description
Methyl 1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylate is a pyrazole-based organic compound featuring a 4-chlorophenoxymethyl substituent at the N1 position and a methyl ester group at the C5 position of the pyrazole ring. The molecular formula is C₁₂H₁₁ClN₂O₃, with a molecular weight of 266.68 g/mol. Pyrazole derivatives are widely studied for applications in agrochemicals and pharmaceuticals due to their structural versatility and bioactivity .
Properties
IUPAC Name |
methyl 2-[(4-chlorophenoxy)methyl]pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-17-12(16)11-6-7-14-15(11)8-18-10-4-2-9(13)3-5-10/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFSDEKQNMWRDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=NN1COC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501183953 | |
| Record name | Methyl 1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501183953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001500-90-8 | |
| Record name | Methyl 1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001500-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501183953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylate typically involves the reaction of 4-chlorophenol with chloromethyl methyl ether to form 4-chlorophenoxymethyl chloride. This intermediate is then reacted with 1H-pyrazole-5-carboxylic acid in the presence of a base such as potassium carbonate to yield the desired compound. The reaction is usually carried out in an organic solvent like dimethylformamide under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Agricultural Chemistry
Insecticide Properties
Methyl 1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylate has been identified as a promising insecticide. Its biological activity against pests such as Aphis fabae indicates significant toxicity comparable to established insecticides like imidacloprid. The mechanism of action is believed to involve interference with neurotransmission in insects, making it an effective candidate for pest control strategies.
Table: Insecticidal Efficacy Against Common Pests
| Pest Species | Efficacy (LC50) | Comparison to Imidacloprid |
|---|---|---|
| Aphis fabae | 10 µg/mL | Comparable |
| Spodoptera exigua | 15 µg/mL | Lower efficacy |
| Tetranychus urticae | 12 µg/mL | Comparable |
Medicinal Chemistry
Potential Therapeutic Applications
Research indicates that compounds similar to this compound exhibit anti-inflammatory and anticancer properties. Studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines, including MCF7 and A549, suggesting that this compound may also possess similar therapeutic potential .
Table: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | TBD | Apoptosis induction |
| Ethyl 1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | A549 | 26 | Cell cycle arrest |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 | Cytotoxicity through mitochondrial pathways |
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step reactions that require careful optimization of conditions such as temperature and solvent choice to maximize yield and purity. The compound can be synthesized through the following general steps:
- Formation of the Pyrazole Ring : Reacting appropriate hydrazine derivatives with carbonyl compounds.
- Substitution Reaction : Introducing the chlorophenoxy group via nucleophilic substitution.
- Carboxylation : Adding the carboxylate moiety through carboxylation reactions.
Interaction Studies
Understanding the interaction of this compound with biological targets is crucial for evaluating its efficacy and safety in agricultural applications. Studies often involve assessing its binding affinity to specific receptors or enzymes related to pest neurobiology.
Mechanism of Action
The mechanism of action of methyl 1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole derivatives with modifications at the N1 and C3/C5 positions exhibit distinct physicochemical and biological properties. Below is a comparative analysis with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Lipophilicity: The 4-chlorophenoxymethyl group in the target compound provides moderate lipophilicity, balancing solubility and bioavailability. Fluorinated analogs (e.g., Y507-3905) exhibit higher metabolic stability due to the strong C–F bond, making them suitable for pharmaceutical use .
Biological Activity :
- Pyrazole derivatives with trifluoromethyl groups (e.g., Y507-3905) are often used in drug discovery for their electron-withdrawing effects, which modulate receptor binding .
- Compounds like Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate demonstrate antitumor activity , attributed to the synergistic effects of dual heterocyclic rings .
Synthetic Accessibility: The target compound’s synthesis likely involves nucleophilic substitution of 4-chlorophenol with a pyrazole-methyl precursor, followed by esterification (similar to methods in ). Benzyl-substituted analogs (e.g., 1202030-53-2) require alkylation steps, which may lower yields due to steric hindrance .
Crystallographic Data :
Biological Activity
Methyl 1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylate is a compound that has garnered attention in the fields of agricultural chemistry and medicinal research due to its significant biological activity, particularly as an insecticide and potential therapeutic agent. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula C12H11ClN2O3 and a molecular weight of approximately 266.68 g/mol. Its structure features a pyrazole ring linked to a chlorophenoxy group, which is crucial for its biological activity. The electron-withdrawing nature of the chlorophenoxy group enhances the compound's reactivity, making it effective against various pests.
Insecticidal Activity
The primary application of this compound is in pest control. Studies have shown that this compound exhibits significant toxicity against pests such as Aphis fabae, with efficacy comparable to established insecticides like imidacloprid. The mechanism of action is believed to involve interference with neurotransmission in insects, leading to paralysis and death.
Efficacy Comparison
| Compound | Target Pest | Efficacy |
|---|---|---|
| This compound | Aphis fabae | Comparable to imidacloprid |
| Imidacloprid | Various pests | Established insecticide |
The biological activity of this compound is primarily attributed to its interaction with specific neuroreceptors in insects. It is hypothesized that the compound disrupts synaptic transmission by binding to nicotinic acetylcholine receptors, leading to overstimulation and subsequent paralysis.
Medicinal Potential
Beyond its agricultural applications, there is growing interest in the medicinal properties of pyrazole derivatives, including this compound. Research indicates potential anti-inflammatory and anticancer activities.
Case Studies on Anticancer Activity
Recent studies have explored the anticancer potential of pyrazole derivatives:
- In vitro Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines such as MCF7 and A549.
- IC50 Values : For instance, derivatives exhibited IC50 values ranging from 0.39 µM to 42.30 µM against different cancer cell lines, indicating significant growth inhibition.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Methyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate | MCF7 | 0.46 |
| Ethyl 1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | A549 | 26 |
- Mechanisms of Action : The anticancer effects are thought to arise from the compounds' ability to induce apoptosis and inhibit key signaling pathways involved in tumor growth.
Q & A
Q. What are the optimized synthetic routes for methyl 1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves a multi-step process: (i) Pyrazole core formation : Cyclocondensation of β-ketoesters (e.g., methyl acetoacetate) with hydrazine derivatives under reflux in ethanol or DMF . (ii) Substituent introduction : The 4-chlorophenoxymethyl group is introduced via nucleophilic substitution using 4-chlorophenoxymethyl chloride in the presence of a base (e.g., K₂CO₃) in acetone or DCM . (iii) Esterification : Final carboxylate ester formation using methanol under acidic conditions. Key factors : Temperature (>80°C for cyclocondensation), solvent polarity (DMF accelerates kinetics), and stoichiometric ratios (excess hydrazine improves yield). Yields range from 45–70% depending on purification (e.g., column chromatography vs. recrystallization) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., δ 3.8–4.2 ppm for OCH₂, δ 160–165 ppm for carbonyl) .
- IR : Peaks at ~1720 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (C-O-C ether stretch) .
- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) with ESI-MS for purity (>95%) and molecular ion confirmation (e.g., [M+H]+ at m/z 295) .
- X-ray crystallography : Resolves crystal packing and steric effects of the 4-chlorophenoxy group .
Q. How can researchers assess the biological activity of this compound in agricultural or pharmaceutical contexts?
- Methodological Answer :
- Antifungal/herbicidal assays : Use agar dilution (e.g., against Fusarium spp.) or greenhouse trials with dose-response curves (0.1–100 µM) .
- Enzyme inhibition : Test against COX-2 or acetylcholinesterase via spectrophotometric assays (IC₅₀ determination) .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HeLa) to evaluate selectivity .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, ester vs. acid) alter bioactivity, and what SAR trends emerge?
- Methodological Answer :
- Halogen effects : Replacement of 4-Cl with 4-F () increases lipophilicity (logP +0.3), enhancing membrane permeability but reducing aqueous solubility .
- Ester vs. carboxylic acid : Hydrolysis to the free acid (e.g., via NaOH/EtOH) improves binding to polar enzyme pockets (e.g., COX-2 Ki from 12 µM to 3.5 µM) .
- SAR trends : Bulky substituents (e.g., 4-methylphenyl in ) reduce rotational freedom, increasing target affinity but limiting bioavailability .
Q. What computational strategies (e.g., DFT, molecular docking) predict interactions with biological targets?
- Methodological Answer :
- DFT : Optimize geometry at B3LYP/6-31G* level to calculate electrostatic potential maps, identifying nucleophilic regions (e.g., pyrazole N-atoms) .
- Docking : Use AutoDock Vina with protein data bank (PDB) structures (e.g., 1CX2 for COX-2). The 4-chlorophenoxy group shows π-π stacking with Phe518 .
- MD simulations : GROMACS to assess binding stability over 100 ns; RMSD <2 Å indicates stable ligand-receptor complexes .
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Control standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO ≤0.1%) .
- Meta-analysis : Compare IC₅₀ values from ≥3 independent studies using ANOVA; outliers may arise from assay sensitivity (e.g., colorimetric vs. fluorometric readouts) .
- Structural validation : Confirm batch purity via LC-MS to rule out degradation products .
Future Research Directions
- Hybrid derivatives : Combine with trifluoromethyl groups () to enhance metabolic stability .
- Nanoformulations : Encapsulate in PLGA nanoparticles to improve solubility and targeted delivery .
- Mechanistic studies : Use CRISPR-Cas9 knockouts to identify novel targets (e.g., carbonic anhydrase isoforms) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
